Butorphan - 4163-26-2

Butorphan

Catalog Number: EVT-10957927
CAS Number: 4163-26-2
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of butorphan involves several chemical reactions that can vary depending on the desired derivatives. One common method includes the selective ortho-formylation of levorphanol, followed by various alkylation steps. For instance, butorphan can be synthesized from N-methylmorphinan through demethylation to norlevorphanol, which can then undergo further modifications such as alkylation with bromomethyl derivatives to yield different butorphan analogs .

A notable synthesis pathway involves using pyridine and palladium-catalyzed reactions to couple intermediate compounds, allowing for the formation of butorphan derivatives with varying substituents. The synthesis is characterized by its complexity and the need for careful control of reaction conditions to achieve high yields and purity .

Molecular Structure Analysis

Butorphan has a complex molecular structure characterized by a morphinan backbone. The molecular formula for butorphan is C_18H_25NO_2, with a molar mass of approximately 287.4 g/mol. The structure features multiple functional groups including hydroxyl and amine groups that are crucial for its activity at opioid receptors.

Chemical Reactions Analysis

Butorphan participates in various chemical reactions that can modify its structure for research and therapeutic purposes. Key reactions include:

  • Alkylation: Butorphan can undergo alkylation at the nitrogen atom or hydroxyl groups to produce more hydrophobic esters or ethers, which may enhance receptor binding affinity.
  • Reduction: The carbonyl groups in certain derivatives can be reduced to form alcohols, altering their pharmacological profiles.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling reactions allows for the introduction of diverse substituents on the morphinan skeleton, leading to novel compounds with potentially improved analgesic properties .

These reactions are essential for developing new derivatives with tailored pharmacological effects.

Mechanism of Action

Butorphan exerts its analgesic effects through its action on opioid receptors in the central nervous system. It acts as an agonist at kappa receptors while exhibiting antagonist properties at mu receptors. This dual action contributes to its effectiveness in pain relief while potentially reducing the risk of respiratory depression commonly associated with mu-opioid agonists.

The binding affinity of butorphan at these receptors is influenced by its molecular structure, particularly the presence of specific functional groups that facilitate interactions with receptor sites. Studies have shown that butorphan has a significant binding affinity, which correlates with its analgesic efficacy .

Physical and Chemical Properties Analysis

Butorphan exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a white crystalline powder.
  • Solubility: Butorphan is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.
  • Partition Coefficient: The n-octanol/water partition coefficient (log P) indicates high hydrophobicity, which influences its absorption and distribution in biological systems; it has been reported as 180:1 at pH 7.5 .
  • Stability: Butorphan is stable under physiological conditions but may undergo hydrolysis under extreme pH levels or prolonged exposure to moisture.

These properties are crucial for understanding how butorphan behaves in therapeutic applications.

Applications

Butorphan is primarily utilized in clinical settings as an analgesic for moderate to severe pain management. Its unique profile allows it to be effective while minimizing some side effects associated with conventional opioids.

Research applications include:

  • Opioid Receptor Studies: Butorphan serves as a valuable tool for studying opioid receptor dynamics due to its mixed agonist-antagonist nature.
  • Development of Novel Analgesics: Ongoing research aims to develop new derivatives based on butorphan that may offer improved efficacy or reduced side effects compared to existing opioids.
  • Pharmacological Evaluations: Studies often assess the binding affinities and functional activities of butorphan analogs at various opioid receptors, contributing to the understanding of pain mechanisms .
Molecular Pharmacology and Receptor Interactions

Opioid Receptor Affinity Profiling: Kappa-Agonist and Mu-Antagonist Mechanisms

Butorphanol exhibits a distinctive receptor affinity profile characterized by high-affinity binding at kappa-opioid receptors (KOR) and comparatively lower affinity at mu-opioid receptors (MOR). Quantitative binding assays reveal a dissociation constant (Kd) of 0.1 ± 0.02 nM for KOR, approximately 20-fold stronger than its affinity for MOR (Kd = 2.4 ± 1.2 nM) [1] [4] [9]. This differential affinity establishes butorphanol as a potent KOR agonist and weak MOR partial agonist/antagonist. Competitive binding studies using naltrexone (a non-selective opioid antagonist) confirm butorphanol's preferential occupancy of KOR binding sites [1] [4].

The molecular basis for this selectivity was elucidated through in silico docking models utilizing the active-state KOR crystal structure. Butorphanol occupies the same orthosteric binding cavity as the full KOR agonist MP1104 and the naturally occurring KOR agonist salvinorin A. Key interactions involve hydrogen bonding with transmembrane residues (e.g., Tyr139, Asp138) and hydrophobic contacts within the binding pocket [1] [4] [7]. At MOR, butorphanol demonstrates partial agonist activity with low intrinsic efficacy, functionally behaving as an antagonist in the presence of full MOR agonists (e.g., morphine, fentanyl) due to competitive displacement [5] [7]. This pharmacological profile underpins its classification as a mixed KOR agonist/MOR antagonist.

Table 1: Opioid Receptor Binding Affinities of Butorphanol

Receptor TypeAffinity (Kd ± SEM)Relative Affinity (vs. KOR)Functional Activity
Kappa (KOR)0.1 ± 0.02 nM1x (Reference)Full Agonist (β-arrestin pathway) / Partial Agonist (G-protein pathway)
Mu (MOR)2.4 ± 1.2 nM~24x LowerPartial Agonist/Antagonist
Delta (DOR)Not robustly characterized>100x Lower (Estimated)Negligible Activity

Data compiled from [1] [4] [5]

Signal Transduction Pathways: G-Protein Coupling and Beta-Arrestin Recruitment

Butorphanol exerts biased agonism at KOR, differentially activating downstream signaling cascades:

  • G-Protein Pathway: Butorphanol acts as a partial agonist for Gi/o-protein activation. In cell membranes expressing recombinant human KOR, butorphanol stimulates guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding with significantly lower maximal effect (Emax) compared to the full KOR agonist salvinorin A. This indicates submaximal G-protein coupling efficiency and intrinsic activity [1] [4]. The primary consequence is inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) accumulation.

  • β-Arrestin Recruitment Pathway: In contrast, butorphanol functions as a full agonist for β-arrestin recruitment. Using HEK-293 cells stably transfected with human KOR and the TANGO β-arrestin recruitment assay, butorphanol induces β-arrestin translocation with efficacy equivalent to salvinorin A [1] [3] [4]. β-arrestins are cytosolic adaptor proteins that, upon recruitment to activated G-protein-coupled receptors (GPCRs), facilitate:

  • Receptor desensitization via steric hindrance of G-protein coupling
  • Clathrin-mediated receptor endocytosis (internalization)
  • Activation of G-protein-independent signaling (e.g., MAP kinase cascades) [3] [6]

KOR internalization triggered by butorphanol was visually confirmed in Neuro2A cells stably expressing mKOR-tdTomato fusion protein [1] [4]. This β-arrestin bias has physiological implications: β-arrestin-mediated pathways modulate cellular responses like receptor resensitization kinetics and transcriptional regulation, potentially influencing butorphanol's in vivo effects [3] [6] [8].

Table 2: Butorphanol Signaling Bias at Kappa-Opioid Receptors

Signaling PathwayButorphanol EfficacyMaximal Effect (vs. Salvinorin A)Key Downstream Effects
Gi/o Protein ActivationPartial Agonist~40-60%↓ cAMP production, ↓ Neuronal excitability
β-Arrestin 1/2 RecruitmentFull Agonist~100%Receptor internalization, ERK activation
Receptor InternalizationFull Agonist~100%Signal termination, Endosomal signaling

Data derived from [1] [3] [4]

Allosteric Modulation of Opioid Receptors by Butorphanol Metabolites

While butorphanol itself exhibits well-defined orthosteric binding, research on its metabolites (e.g., hydroxybutorphanol, norbutorphanol) is limited. In silico analyses suggest potential allosteric modulator activity at opioid receptors, though experimental validation is lacking. Allosteric modulators bind to topographically distinct sites from orthosteric ligands, enhancing or inhibiting receptor activation.

Theoretically, metabolites could influence:

  • Receptor Conformational Dynamics: Altering the equilibrium between active/inactive receptor states
  • Ligand Binding Kinetics: Modifying association/dissociation rates of primary agonists/antagonists
  • Signal Bias: Preferentially enhancing G-protein or β-arrestin coupling [6] [8]

In vitro studies using purified receptors and functional assays are required to characterize metabolite interactions. Given the established role of metabolite allostery in other opioids (e.g., morphine-3-glucuronide), investigation into butorphanol metabolites remains a significant knowledge gap [6].

Competitive Binding Dynamics with Full Mu Agonists

Butorphanol exhibits concentration-dependent competition with full MOR agonists. Due to its moderate MOR affinity (Kd ~2.4 nM) and low intrinsic efficacy, butorphanol acts as a competitive antagonist at MOR when co-administered with potent agonists like morphine or fentanyl [2] [5] [7].

Human pharmacodynamic studies in opioid-experienced subjects demonstrate that naltrexone pretreatment (blocking MOR) unmasks butorphanol's KOR-mediated effects, notably diuresis (increased urine output and decreased urine osmolality), a hallmark of KOR activation [2]. Simultaneously, naltrexone antagonizes MOR-mediated effects (e.g., miosis, respiratory depression) typically induced by butorphanol alone, confirming its dual MOR/KOR activity [2]. The competitive binding dynamics can be modeled using the receptor occupancy principle:

Occupancy_{MOR} = \frac{[Butorphanol]}{[Butorphanol] + K_{d,MOR}}  

At clinical plasma concentrations (10-50 ng/mL), butorphanol occupies ~80-95% of KOR but only ~30-60% of MOR. In the presence of high-efficacy MOR agonists (e.g., morphine at Kd ~1-4 nM), butorphanol's lower MOR affinity and efficacy result in functional antagonism, partially blocking morphine effects without eliciting full MOR agonism [2] [5] [7]. This explains its ability to precipitate withdrawal in MOR-dependent individuals [5] [7].

Properties

CAS Number

4163-26-2

Product Name

Butorphan

IUPAC Name

(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c23-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-22(20)14-15-4-3-5-15/h7-8,13,15,18,20,23H,1-6,9-12,14H2/t18-,20+,21+/m0/s1

InChI Key

YSTAPDGDOHWKQR-CEWLAPEOSA-N

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CCC5

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.